The Discovery of Diphlorethohydroxycarmalol (DPHC) from Ishige okamurae: A Technical Guide
The Discovery of Diphlorethohydroxycarmalol (DPHC) from Ishige okamurae: A Technical Guide
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
Diphlorethohydroxycarmalol (DPHC), a phlorotannin found in the brown alga Ishige okamurae, has emerged as a compound of significant interest in the scientific community.[1][2][3] This technical guide provides a comprehensive overview of the discovery of DPHC, detailing its isolation, structural elucidation, and multifaceted biological activities. The document presents detailed experimental protocols, quantitative data on its bioactivities, and visual representations of the key signaling pathways it modulates. This guide is intended to serve as a foundational resource for researchers and professionals in the fields of natural product chemistry, pharmacology, and drug development.
Introduction
Ishige okamurae, an edible brown alga prevalent in the coastal regions of East Asia, has been a subject of scientific investigation due to its rich composition of bioactive compounds.[4] Among these, phlorotannins, which are exclusive to brown algae, have demonstrated a wide array of beneficial biological effects, including antioxidant, anti-inflammatory, and anti-diabetic properties.[1][3] Diphlorethohydroxycarmalol (DPHC) is a prominent phlorotannin isolated from I. okamurae and has been the focus of numerous studies for its potent therapeutic potential.[2][4]
Isolation and Purification of DPHC
The isolation of DPHC from Ishige okamurae has been achieved through various chromatographic techniques. Below are detailed protocols for both a traditional and a more recent, streamlined method.
Traditional Chromatographic Method
This method involves a multi-step process of solvent extraction and column chromatography.
Experimental Protocol:
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Sample Preparation: The collected Ishige okamurae is washed, dried, and ground into a fine powder.
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Extraction: The powdered alga is extracted with 80% aqueous methanol, followed by filtration. The filtrate is then evaporated to obtain a crude extract.
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Fractionation: The crude extract is suspended in water and partitioned sequentially with different organic solvents of increasing polarity, typically ethyl acetate. The ethyl acetate fraction, which is rich in polyphenolic compounds, is collected.[1]
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Silica Gel Column Chromatography: The ethyl acetate fraction is subjected to silica gel column chromatography, eluting with a gradient of chloroform and methanol.
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Sephadex LH-20 Column Chromatography: The fractions showing potent activity are further purified using a Sephadex LH-20 column, with methanol as the mobile phase.
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Preparative High-Performance Liquid Chromatography (HPLC): The final purification of DPHC is achieved through preparative reverse-phase HPLC.
Centrifugal Partition Chromatography (CPC) Method
A more efficient, single-step isolation of DPHC has been developed using centrifugal partition chromatography.[5]
Experimental Protocol:
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Sample Preparation and Extraction: Similar to the traditional method, a crude extract from the powdered alga is obtained and partitioned to yield an ethyl acetate fraction.
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CPC System: A preparative CPC system is employed for the separation.
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Solvent System: An optimized two-phase solvent system of n-hexane/ethyl acetate/methanol/water (0.5:10:4:6, v/v/v/v) is used.[5]
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Isolation: The ethyl acetate fraction is dissolved in the solvent mixture and injected into the CPC system. The fractions are collected and analyzed, yielding highly pure DPHC. This method successfully isolated 39 mg of DPHC from 500 mg of the ethyl acetate fraction.[5]
Structural Elucidation
The chemical structure of DPHC was determined using spectroscopic analysis, primarily Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).[1]
Experimental Protocol:
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Mass Spectrometry (MS): Electrospray ionization mass spectrometry (ESI-MS) is used to determine the molecular weight of the purified compound.
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Nuclear Magnetic Resonance (NMR) Spectroscopy:
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¹H-NMR and ¹³C-NMR spectra are acquired to identify the types and connectivity of protons and carbons in the molecule.
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Two-dimensional NMR techniques, such as Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC), are employed to establish the detailed bonding framework and finalize the structure of diphlorethohydroxycarmalol.
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The elucidated structure reveals a complex polyphenolic compound with multiple hydroxyl groups, which contribute to its potent biological activities.
Biological Activities of DPHC
DPHC exhibits a broad spectrum of biological activities, which have been quantified in numerous studies.
Quantitative Data Summary
The following tables summarize the key quantitative data on the biological effects of DPHC.
Table 1: Antioxidant and Enzyme Inhibitory Activities of DPHC
| Activity | Assay | IC₅₀ Value | Reference |
| DPPH Radical Scavenging | Electron Spin Resonance (ESR) | 3.41 µM | [1] |
| Alkyl Radical Scavenging | Electron Spin Resonance (ESR) | 4.92 µM | [1] |
| α-glucosidase Inhibition | 0.16 mM | [6] | |
| α-amylase Inhibition | 0.53 mM | [6] |
Table 2: Cellular Effects of DPHC
| Cell Line | Effect | Concentration | Result | Reference |
| EA.hy926 | Vasodilation (NO Production) | 60 µM | Significant increase | [7] |
| C2C12 myotubes | Anti-inflammatory | Down-regulated pro-inflammatory cytokines | [2] | |
| 3T3-L1 preadipocytes | Induction of Apoptosis | Dose-dependent | Increased apoptotic cells | [8] |
| Human Dermal Papilla Cells | Wnt/β-catenin activation | Upregulated p-GSK3β and β-catenin | ||
| HUVECs | Protection against high glucose | Inhibited ROS and NO production | [9] |
Signaling Pathways Modulated by DPHC
DPHC exerts its biological effects by modulating several key intracellular signaling pathways.
PI3K/Akt/eNOS Pathway in Vasodilation
DPHC promotes the production of nitric oxide (NO), a key vasodilator, in endothelial cells through the activation of the PI3K/Akt/eNOS signaling pathway.
Caption: DPHC-mediated activation of the PI3K/Akt/eNOS pathway leading to vasodilation.
NF-κB and MAPK Pathways in Inflammation
DPHC has been shown to exert anti-inflammatory effects by inhibiting the NF-κB and MAPK signaling pathways, which are crucial in the expression of pro-inflammatory mediators.
Caption: DPHC inhibits inflammatory responses by blocking the NF-κB and MAPK signaling pathways.
Conclusion
Diphlorethohydroxycarmalol, a major phenolic compound from the brown alga Ishige okamurae, represents a promising natural product with a wide range of therapeutic applications. This guide has provided a detailed overview of the methodologies for its discovery, isolation, and characterization, along with a summary of its quantified biological activities and the molecular pathways it influences. The continued investigation of DPHC is warranted to fully explore its potential in the development of novel pharmaceuticals for various health conditions, including cardiovascular and inflammatory diseases.
References
- 1. researchgate.net [researchgate.net]
- 2. Diphlorethohydroxycarmalol (DPHC) Isolated from the Brown Alga Ishige okamurae Acts on Inflammatory Myopathy as an Inhibitory Agent of TNF-α [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. A single-step isolation of useful antioxidant compounds from Ishige okamurae by using centrifugal partition chromatography -Fisheries and Aquatic Sciences | 학회 [koreascience.kr]
- 6. Diphlorethohydroxycarmalol isolated from Ishige okamurae, a brown algae, a potent alpha-glucosidase and alpha-amylase inhibitor, alleviates postprandial hyperglycemia in diabetic mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Diphlorethohydroxycarmalol Isolated from Ishige okamurae Exerts Vasodilatory Effects via Calcium Signaling and PI3K/Akt/eNOS Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Effect of diphlorethohydroxycarmalol isolated from Ishige okamurae on apoptosis in 3 T3-L1 preadipocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Protective effect of diphlorethohydroxycarmalol isolated from Ishige okamurae against high glucose-induced-oxidative stress in human umbilical vein endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
